Methyl 3,4,5-trifluorobenzoate
Overview
Description
Methyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H5F3O2. It is a colorless to light yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,4,5-trifluorobenzoate can be synthesized through the esterification of 3,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under ice-cooling conditions, followed by heating to 60°C for several hours. The product is then purified using silica gel column chromatography with a solvent mixture of ethyl acetate and hexane .
Industrial Production Methods: Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Potassium carbonate in dimethyl sulfoxide at elevated temperatures (e.g., 110°C) can facilitate substitution reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Nucleophilic substitution: Substituted benzoates with various nucleophiles.
Reduction: 3,4,5-trifluorobenzyl alcohol.
Oxidation: 3,4,5-trifluorobenzoic acid.
Scientific Research Applications
Methyl 3,4,5-trifluorobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: As a precursor for the development of pharmaceuticals with improved bioavailability and metabolic stability.
Industry: In the production of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Methyl 2,4,6-trifluorobenzoate
- Methyl 3,5-difluorobenzoate
- Methyl 4-fluorobenzoate
Comparison: Methyl 3,4,5-trifluorobenzoate is unique due to the presence of three fluorine atoms on the benzene ring, which significantly alters its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This trifluoromethyl group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
methyl 3,4,5-trifluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBPHMUHCCIOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382510 | |
Record name | methyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-72-6 | |
Record name | methyl 3,4,5-trifluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trifluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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